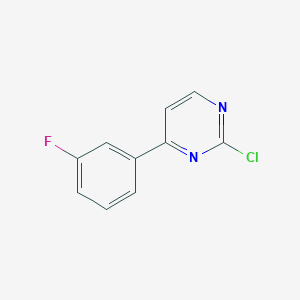

2-Chloro-4-(3-fluorophenyl)pyrimidine

Description

Significance of Halogenated Pyrimidine (B1678525) Scaffolds in Organic and Medicinal Chemistry

Halogenated pyrimidine scaffolds are of paramount importance in the fields of organic and medicinal chemistry due to their versatile reactivity and profound impact on the biological activity of molecules. The presence of halogen atoms, such as chlorine and fluorine, can significantly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.com

The chlorine atom at the 2-position of the pyrimidine ring in 2-Chloro-4-(3-fluorophenyl)pyrimidine (B6210646) is a key reactive site. It can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of a library of derivatives. This reactivity is fundamental to its role as a versatile building block in the synthesis of more complex molecules. google.com

Furthermore, the incorporation of fluorine into pharmaceutical candidates is a widely employed strategy in medicinal chemistry. The fluorine atom on the phenyl ring can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with protein targets, and modulate the acidity or basicity of nearby functional groups. nbinno.com The presence of both chlorine and fluorine in the same molecule, as seen in this compound, offers a dual advantage in the design of novel therapeutic agents.

The broad spectrum of biological activities associated with pyrimidine derivatives underscores their therapeutic potential. These compounds have been investigated for a wide range of applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. gsconlinepress.comnih.gov The adaptability of the pyrimidine scaffold allows medicinal chemists to design molecules that can interact with a variety of biological targets with high specificity and potency. nih.gov

Rationale for Investigating this compound as a Core Structure

The investigation of this compound as a core structure is driven by the strategic combination of its chemical features, which make it an attractive starting point for the synthesis of novel compounds with potential therapeutic value. The rationale for its use can be broken down into several key aspects:

Synthetic Versatility: The chloro-substituent at the 2-position of the pyrimidine ring serves as a versatile synthetic handle. This allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This flexibility is crucial for creating diverse libraries of compounds for biological screening. A general approach to synthesizing similar 2-chloro-4-substituted pyrimidines often involves the chlorination of a corresponding pyrimidin-4-one precursor. google.com

Modulation of Physicochemical Properties: The presence of the 3-fluorophenyl group is a deliberate design choice. The fluorine atom can significantly alter the electronic properties and lipophilicity of the molecule. This can lead to improved pharmacokinetic properties, such as enhanced cell membrane permeability and increased metabolic stability, which are critical for the development of effective drugs. nbinno.com

Bioisosteric Replacement: The pyrimidine ring itself can act as a bioisostere for other aromatic systems, a common strategy in drug design to improve a compound's properties while retaining its biological activity. nih.gov The specific substitution pattern of this compound provides a unique three-dimensional shape and electronic distribution that can be exploited for targeted drug design.

The commercial availability of this compound as a building block further facilitates its use in research and development, allowing chemists to readily incorporate this scaffold into their synthetic pathways. sigmaaldrich.comglycomindsynth.com

Overview of Research Trajectories for Novel Pyrimidine Derivatives

The field of pyrimidine chemistry is dynamic, with ongoing research focused on the development of novel derivatives with enhanced therapeutic properties. Several key research trajectories are currently being pursued:

Targeted Cancer Therapies: A significant area of focus is the development of pyrimidine-based kinase inhibitors for the treatment of cancer. By designing molecules that can selectively bind to the ATP-binding site of specific kinases, researchers aim to inhibit the signaling pathways that drive tumor growth and proliferation. nih.govelsevierpure.com The structural features of this compound make it a suitable starting point for the synthesis of such targeted inhibitors.

Antimicrobial and Antiviral Agents: The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial and antiviral drugs. Pyrimidine derivatives have shown promise in this area, and researchers are actively exploring new substitution patterns and functionalizations to develop compounds with potent activity against a broad spectrum of microbes and viruses. gsconlinepress.comnih.gov

Neurological and Inflammatory Disorders: The versatility of the pyrimidine scaffold has also led to its investigation in the context of neurological and inflammatory diseases. By modifying the substituents on the pyrimidine ring, scientists can design molecules that interact with targets in the central nervous system or modulate inflammatory pathways.

The general synthetic strategy for creating libraries of pyrimidine derivatives often involves the initial synthesis of a versatile intermediate, such as a chlorinated pyrimidine, followed by a series of diversification reactions. For example, a common approach is the microwave-assisted synthesis of 2-amino-4-substituted pyrimidines from a 2-amino-4-chloro-pyrimidine precursor, which allows for the rapid generation of a variety of compounds for biological evaluation. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 85979-58-4 |

| Molecular Formula | C10H6ClFN2 |

| Molecular Weight | 208.62 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥97% |

Structure

3D Structure

Properties

Molecular Formula |

C10H6ClFN2 |

|---|---|

Molecular Weight |

208.62 g/mol |

IUPAC Name |

2-chloro-4-(3-fluorophenyl)pyrimidine |

InChI |

InChI=1S/C10H6ClFN2/c11-10-13-5-4-9(14-10)7-2-1-3-8(12)6-7/h1-6H |

InChI Key |

GJVWQLLOLZWULX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Chloro 4 3 Fluorophenyl Pyrimidine

Retrosynthetic Analysis of 2-Chloro-4-(3-fluorophenyl)pyrimidine (B6210646)

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most logical approaches involve the cleavage of the carbon-carbon bond between the pyrimidine (B1678525) ring and the 3-fluorophenyl group, or the carbon-chlorine bond at the 2-position of the pyrimidine core.

One common retrosynthetic pathway involves a disconnection of the aryl-pyrimidine C-C bond, which points to a cross-coupling reaction as the final key step. This suggests precursors such as 2,4-dichloropyrimidine (B19661) and a (3-fluorophenyl) organometallic reagent, for instance, (3-fluorophenyl)boronic acid for a Suzuki-Miyaura coupling.

Alternatively, a disconnection of the C-Cl bond suggests a final halogenation step. This route would involve the synthesis of 4-(3-fluorophenyl)pyrimidin-2-ol (or its tautomer, 4-(3-fluorophenyl)pyrimidin-2(1H)-one), which can then be chlorinated. This pyrimidin-2-ol precursor can be further disconnected at the C-N bonds of the pyrimidine ring, leading back to simpler starting materials like a 1,3-dicarbonyl compound and urea (B33335) or a related amidine. advancechemjournal.com

Precursor Synthesis and Purification Strategies

The successful synthesis of this compound is highly dependent on the availability and purity of its key precursors. The de novo synthesis of the pyrimidine ring provides a fundamental approach, starting from simple molecules. This pathway involves the formation of carbamoyl (B1232498) phosphate (B84403) from glutamine, carbon dioxide, and ATP, which then reacts with aspartate to eventually form the pyrimidine ring. creative-proteomics.com

A more common laboratory-scale approach involves the condensation of a 1,3-dicarbonyl compound with urea or thiourea (B124793). bu.edu.egresearchgate.net For the target molecule, a suitable precursor would be a β-ketoester or a diketone bearing the 3-fluorophenyl group. For instance, the Claisen condensation of ethyl acetate (B1210297) with 3-fluoroacetophenone could yield ethyl 3-(3-fluorophenyl)-3-oxopropanoate, a key 1,3-dicarbonyl precursor.

Another strategy involves the use of chalcones. The synthesis of a chalcone (B49325) precursor can be achieved through the base-catalyzed condensation of 3-fluoroacetophenone with a suitable aldehyde. This chalcone can then be reacted with guanidine (B92328) nitrate (B79036) to form the corresponding aminopyrimidine, which can be further modified. ijprajournal.com

Purification of these precursors is critical for the success of subsequent steps. Common purification techniques include:

Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is crucial to obtain high purity crystals.

Column Chromatography: This technique is widely used to separate compounds based on their polarity. Silica gel is a common stationary phase for the purification of pyrimidine precursors.

Distillation: For liquid precursors, distillation under reduced pressure can be an effective purification method.

Direct Synthesis Approaches to this compound

Direct synthetic methods aim to construct the target molecule in a single or a few steps from readily available starting materials.

Halogenation Reactions at the Pyrimidine Core

A key step in one of the main synthetic routes to this compound is the chlorination of the corresponding 2-hydroxypyrimidine (B189755) (pyrimidinone) precursor. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation. nih.gov The reaction is typically carried out by heating the hydroxypyrimidine in excess POCl₃, often in the presence of a base like pyridine (B92270) or N,N-diisopropylethylamine. nih.govgoogle.com For more robust chlorination, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be employed. indianchemicalsociety.com Recent advancements have focused on developing more environmentally friendly and scalable procedures, including solvent-free chlorination using equimolar amounts of POCl₃ in a sealed reactor. nih.gov

Cross-Coupling Methodologies for Arylation (e.g., Suzuki, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of the C-C bond between the pyrimidine ring and the 3-fluorophenyl group. The Suzuki-Miyaura coupling is particularly prevalent due to the commercial availability and stability of boronic acids. mdpi.comresearchgate.netrsc.org This reaction typically involves the coupling of 2,4-dichloropyrimidine with (3-fluorophenyl)boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.comresearchgate.net The regioselectivity of this reaction is a critical aspect, with the substitution generally favoring the more reactive C4 position of 2,4-dichloropyrimidine. mdpi.comrsc.org

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (B91453) | 100 | 71 | mdpi.comresearchgate.net |

| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | Good | rsc.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Ag₂O | Not specified | Not specified | >90 (for analogous reactions) | capes.gov.br |

Negishi and Stille couplings, which utilize organozinc and organotin reagents respectively, are also viable alternatives for the arylation of the pyrimidine core.

Nucleophilic Aromatic Substitution on Pyrimidine Ring

While nucleophilic aromatic substitution (SNAr) is a fundamental reaction in pyrimidine chemistry, it is less commonly used for the direct introduction of the 3-fluorophenyl group in this specific synthesis. The reaction of 2,4-dichloropyrimidine with nucleophiles typically results in substitution at the C4 position. This selectivity is attributed to the higher LUMO coefficient at C4 compared to C2. While this reaction is crucial for introducing other functionalities, the formation of the C-C bond with the 3-fluorophenyl group is more efficiently achieved via cross-coupling reactions.

Multi-Step Synthesis Pathways for this compound from Commercially Available Precursors

Multi-step syntheses provide flexibility and are often necessary to achieve the desired substitution pattern with high purity.

A highly efficient and widely used multi-step pathway commences with the Suzuki-Miyaura coupling of commercially available 2,4-dichloropyrimidine and (3-fluorophenyl)boronic acid. The reaction conditions can be optimized by screening different palladium catalysts, bases, and solvents to maximize the yield of the desired C4-substituted product, this compound. mdpi.comresearchgate.netrsc.org

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2,4-Dichloropyrimidine, (3-Fluorophenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane, 100 °C | This compound |

An alternative multi-step route begins with the construction of the pyrimidine ring. For example, a three-component reaction of a suitable aldehyde, malononitrile, and urea or thiourea can be employed to synthesize a functionalized pyrimidine precursor. researchgate.net Another approach involves starting from uracil (B121893) or its derivatives. mdpi.comnih.gov The synthesis of 4-(3-fluorophenyl)pyrimidin-2-ol can be achieved through the cyclization of a β-ketoester with urea. The resulting pyrimidin-2-ol is then subjected to chlorination at the 2-position using a reagent like phosphorus oxychloride (POCl₃) to yield the final product. nih.govgoogle.com

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, Urea | Base (e.g., NaOEt), Ethanol, Reflux | 4-(3-Fluorophenyl)pyrimidin-2-ol |

| 2 | 4-(3-Fluorophenyl)pyrimidin-2-ol | POCl₃, Heat | This compound |

This latter pathway offers the advantage of building the core structure with the desired aryl substituent in place before the introduction of the reactive chloro group.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on several key reaction parameters, including the choice of solvent, base, reaction temperature, and duration. A systematic approach to optimizing these conditions is essential for an efficient process. The Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with an arylboronic acid serves as a pertinent model for this transformation.

Solvent Effects: The selection of an appropriate solvent is critical in Suzuki-Miyaura reactions. A screening of various solvents has shown that less polar solvents tend to provide higher yields. For the coupling of 2,4-dichloropyrimidine with phenylboronic acid, 1,4-dioxane was found to be the most effective solvent, yielding the desired 2-chloro-4-phenylpyrimidine (B78434) in 71% isolated yield. The use of a solvent mixture, particularly a 2:1 ratio of 1,4-dioxane and water, can further enhance the yield to as high as 80%.

Table 1: Effect of Solvent on the Yield of 2-Chloro-4-phenylpyrimidine

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| THF | 60 | 38 |

| DMF | 100 | 31 |

| 1,4-Dioxane | 100 | 71 |

| Isopropanol | 80 | 52 |

| 1,4-Dioxane/H₂O (2:1) | 100 | 80 |

Base Selection: The choice of base is another crucial factor influencing the reaction's success. While various inorganic bases can be employed, potassium carbonate (K₂CO₃) has been demonstrated to be effective in promoting the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines. The use of a suitable base is necessary to facilitate the transmetalation step in the catalytic cycle.

Temperature and Reaction Time: Reaction temperature and duration are interdependent parameters that need to be optimized. Microwave-assisted synthesis has emerged as a valuable technique for rapidly screening and optimizing these conditions. For the synthesis of 2-chloro-4-phenylpyrimidine, microwave irradiation at 120°C for 15 minutes in a 1,4-dioxane/water mixture with Pd(PPh₃)₄ as the catalyst resulted in an impressive 89% yield. This demonstrates a significant rate enhancement compared to conventional heating methods.

Table 2: Optimization of Microwave-Assisted Synthesis of 2-Chloro-4-phenylpyrimidine

| Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|

| 100 | 15 | 81 |

| 120 | 10 | 85 |

| 120 | 15 | 89 |

| 140 | 10 | 86 |

While the above data pertains to the synthesis of a closely related analog, the optimization principles are directly applicable to the synthesis of this compound. The electronic effects of the fluorine substituent on the phenylboronic acid may necessitate some fine-tuning of these conditions to achieve optimal results.

Catalytic Systems and Ligand Effects in this compound Synthesis

The choice of the palladium catalyst and associated ligands plays a pivotal role in the efficiency and selectivity of the Suzuki-Miyaura coupling for the synthesis of this compound. The electronic and steric properties of the catalyst system can significantly influence the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.

Catalyst Screening: A variety of palladium catalysts have been screened for the coupling of 2,4-dichloropyrimidine. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been identified as a highly effective catalyst for this transformation. Other palladium sources, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride), have generally been found to be less efficient under similar conditions. The use of Pd(OAc)₂ (palladium(II) acetate) in combination with various phosphine (B1218219) ligands also did not show significant improvement over Pd(PPh₃)₄ in a 1,4-dioxane solvent system. However, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl₂·CH₂Cl₂) has shown comparable efficacy to Pd(PPh₃)₄, achieving a 70% yield.

Table 3: Screening of Palladium Catalysts for the Synthesis of 2-Chloro-4-phenylpyrimidine

| Catalyst (Ligand) | Yield (%) |

|---|---|

| Pd₂(dba)₃ | 2 |

| Pd₂(dba)₃·CHCl₃ | 35 |

| PdCl₂(PPh₃)₂ | 36 |

| Pd(OAc)₂ (PCy₃) | 26 |

| Pd(OAc)₂ (PPh₃) | 46 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 70 |

| Pd(PPh₃)₄ | 72 |

Ligand Effects: The ligand coordinated to the palladium center is crucial for catalyst stability and reactivity. For the C4-selective Suzuki coupling of 2,4-dichloropyridines, a related class of compounds, sterically hindered N-heterocyclic carbene (NHC) ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have been shown to promote high selectivity for the C4 position. This suggests that the use of bulky and electron-rich ligands can be a strategy to control the regioselectivity in the synthesis of this compound, favoring the desired C4 substitution on the pyrimidine ring. The choice of ligand can influence the relative rates of oxidative addition at the C2 and C4 positions of the dichloropyrimidine, thereby dictating the product distribution.

Scalability Considerations for Synthetic Protocols

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Process Safety and Hazard Management: Large-scale reactions involving flammable solvents like 1,4-dioxane and pyrophoric reagents require careful consideration of process safety. Conducting a thorough hazard analysis, including differential scanning calorimetry (DSC) studies, is essential to understand the thermal properties of the reaction mixture and prevent runaway reactions. The use of flow chemistry can offer significant safety advantages over batch processing by minimizing the volume of hazardous materials at any given time and providing better control over reaction parameters.

Purification and Impurity Profile: On a larger scale, purification methods such as column chromatography become impractical and costly. Therefore, developing a robust process that minimizes the formation of impurities is crucial. A key impurity in the synthesis of 2-chloro-4-arylpyrimidines is the diarylated byproduct. Careful control of stoichiometry and reaction conditions is necessary to suppress its formation. Crystallization is a preferred method for purification at scale, and the development of a reliable crystallization procedure is a critical aspect of process development. This may involve screening various solvent systems to identify conditions that afford the product in high purity and yield.

Chemical Reactivity and Transformation Pathways of 2 Chloro 4 3 Fluorophenyl Pyrimidine

Reactivity of the Chloro Substituent: Nucleophilic Displacement and Metalation

The C2 position of the pyrimidine (B1678525) ring, substituted with a chlorine atom, is highly electrophilic and serves as the primary site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility in building more complex molecules.

Nucleophilic Displacement (SNAr)

The chloro group at the C2 position is an excellent leaving group, readily displaced by a wide array of nucleophiles. The pyrimidine ring's two nitrogen atoms act as strong electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the SNAr mechanism, thereby facilitating the substitution.

Common nucleophiles that effectively displace the C2-chloro group include:

Nitrogen Nucleophiles: Ammonia, primary and secondary amines (aliphatic and aromatic), and azides react to form 2-aminopyrimidine (B69317) derivatives.

Oxygen Nucleophiles: Alkoxides and phenoxides react to yield 2-alkoxy and 2-aryloxy pyrimidines, respectively.

Sulfur Nucleophiles: Thiolates can be used to introduce sulfur-containing moieties.

The reactivity of chloropyrimidines in SNAr reactions is often enhanced by microwave irradiation, which can significantly reduce reaction times and improve yields. In dichloropyrimidine systems, substitution generally occurs preferentially at the C4 position over the C2 position. However, in 2-Chloro-4-(3-fluorophenyl)pyrimidine (B6210646), the C2 position is the sole site for this type of substitution involving the chloro group.

Table 1: Examples of Nucleophilic Displacement Reactions on Chloropyrimidines

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Aniline | 2-Anilinopyrimidine |

| Alkoxide | Sodium Methoxide | 2-Methoxypyrimidine |

Metalation

While the C2 position is prone to nucleophilic attack, other positions on the pyrimidine ring can be functionalized through metalation. Direct deprotonation is challenging due to the acidity of ring protons. However, the use of highly active TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, allows for efficient and regioselective magnesiation or zincation of chloropyrimidines at positions that are not amenable to direct substitution. This chemoselective metalation occurs without displacing the chlorine atom, enabling subsequent quenching with various electrophiles to introduce new functional groups at specific sites on the pyrimidine ring. This method provides a powerful alternative for elaborating the pyrimidine core.

Reactivity of the Pyrimidine Nitrogen Atoms

The two nitrogen atoms within the pyrimidine ring are fundamental to its chemical character. They are responsible for the ring's electron-deficient nature and possess lone pairs of electrons, making them basic and nucleophilic, although less so than pyridine (B92270).

Basicity and Protonation The nitrogen atoms render the pyrimidine ring basic, with a pKa of 1.23 for the protonated form. This is significantly lower than pyridine (pKa = 5.30), a consequence of the second electronegative nitrogen atom further deactivating the ring. Protonation and other electrophilic additions occur at only one of the nitrogen atoms.

N-Alkylation and N-Oxidation The nitrogen lone pairs can act as nucleophiles, participating in reactions like N-alkylation. Alkyl halides can react with pyrimidines to form quaternary pyrimidinium salts, a reaction that can be catalyzed by fluoride (B91410) ions. Efficient and selective N-alkylation can also be achieved using heterogeneous catalysts. The choice between N-alkylation and O-alkylation becomes a key consideration in substituted pyrimidines that can exist in tautomeric forms (e.g., pyrimidinones), where reaction conditions can be tuned to favor one over the other.

N-oxidation of the pyrimidine nitrogen atoms is also possible, typically using oxidizing agents like hydrogen peroxide in acetic acid. This transformation is analogous to the N-oxidation of pyridines and is significant because the resulting N-oxide group alters the electronic properties of the ring. An N-oxide group increases the electron density of the ring, making it more susceptible to electrophilic attack while simultaneously activating the C2 and C4 positions for nucleophilic substitution.

Reactivity of the Fluorophenyl Moiety: Electrophilic Aromatic Substitution and Further Functionalization

The 3-fluorophenyl group attached at the C4 position of the pyrimidine ring is also a site for chemical modification, primarily through electrophilic aromatic substitution (EAS).

The feasibility and regioselectivity of EAS on this ring are governed by the combined directing effects of its two substituents: the fluorine atom and the 2-chloropyrimidin-4-yl group.

Fluorine: As a halogen, fluorine is an ortho, para-director due to its ability to donate lone-pair electron density via resonance, which stabilizes the cationic intermediate (sigma complex) during attack at these positions. However, due to its high electronegativity, it is also a deactivating group via the inductive effect.

Pyrimidinyl Group: The electron-deficient pyrimidine ring acts as a strong electron-withdrawing group. Studies on the nitration of phenylpyrimidine derivatives have shown that the pyrimidine ring deactivates the attached phenyl ring and directs incoming electrophiles to the meta position.

Considering this compound, the positions on the phenyl ring are influenced as follows:

Position 2': ortho to fluorine, ortho to the pyrimidine.

Position 4': para to fluorine, meta to the pyrimidine.

Position 5': meta to fluorine, para to the pyrimidine.

Position 6': ortho to fluorine, meta to the pyrimidine.

Given that both substituents are deactivating, harsh reaction conditions are typically required for EAS. The directing effects predict that substitution is most likely to occur at positions that are activated by one group and least deactivated by the other. The meta-directing effect of the strongly deactivating pyrimidine ring is expected to be dominant. Therefore, electrophilic attack would be most favored at the 4' and 6' positions, which are meta to the pyrimidinyl substituent. Of these, the 4' position is also para to the fluorine atom, making it a likely site for substitution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 3-Fluorophenyl Moiety

| Position on Phenyl Ring | Influence of Fluoro Group | Influence of Pyrimidinyl Group | Predicted Reactivity |

|---|---|---|---|

| 2' | ortho (directing) | ortho (disfavored) | Low |

| 4' | para (directing) | meta (directing) | High |

| 5' | meta (disfavored) | para (disfavored) | Very Low |

Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using X₂/FeX₃). For instance, the nitration of 2-chloro-4-fluorobenzoic acid yields the 5-nitro derivative, demonstrating electrophilic substitution on a similarly substituted ring.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity Regioselectivity is a critical aspect of the chemistry of this compound, determining the outcome of reactions where multiple sites could potentially react.

Nucleophilic Aromatic Substitution: As discussed, the C2 position is the exclusive site for the displacement of a halogen on the pyrimidine core. In related di- or tri-chlorinated pyrimidines, nucleophilic attack and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling preferentially occur at the C4 position, followed by C6, and finally C2. This established reactivity hierarchy underscores the unique role of the C2-chloro group in the title compound as the primary handle for substitution.

Electrophilic Aromatic Substitution: The regioselectivity on the fluorophenyl moiety is dictated by the directing effects of the existing substituents, favoring attack at the positions meta to the deactivating pyrimidine ring, as detailed in section 3.3.

Metalation: The use of specific bases like TMPMgCl·LiCl allows for highly regioselective deprotonation and subsequent functionalization at positions on the pyrimidine ring (e.g., C5 or C6) that are otherwise unreactive.

Stereoselectivity Stereoselectivity becomes relevant in reactions that create new chiral centers. For the parent molecule this compound, which is achiral, stereoselectivity is not an intrinsic property. However, it is a key consideration in its potential transformations:

Asymmetric Synthesis: If the compound were to react with a prochiral nucleophile or in the presence of a chiral catalyst, stereoselective outcomes would be possible. For example, asymmetric catalytic methods are widely used to control stereochemistry in the synthesis of complex molecules, including those with heterocyclic cores.

Reactions of Derivatives: If a substituent introduced onto the molecule contains a stereocenter or if a reaction creates one (e.g., reduction of a ketone on a side chain), diastereoselectivity would need to be considered. The asymmetric Biginelli reaction, for instance, is used to produce chiral dihydropyrimidines with good enantioselectivity using chiral catalysts.

While specific examples of stereoselective reactions involving this compound are not prominent in the literature, the principles of asymmetric synthesis would apply should a synthetic route require the introduction of chirality.

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for controlling and optimizing the transformations of this compound. The most studied reaction is the nucleophilic aromatic substitution (SNAr).

SNAr Mechanism and the Meisenheimer Complex The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chloro group (C2). This step is typically the rate-determining step as it involves the disruption of the aromatic system. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge in this complex is delocalized over the pyrimidine ring and is effectively stabilized by the electronegative nitrogen atoms.

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Kinetic studies on the reactions of 2-chloropyrimidine (B141910) derivatives with various nucleophiles have been performed to elucidate these mechanisms. Brønsted-type plots, which correlate reaction rates with the pKa of the nucleophiles, provide insight into the transition state structure and the rate-determining step. While the stepwise mechanism involving a stable Meisenheimer intermediate is widely accepted, some recent computational and experimental studies suggest that certain SNAr reactions may proceed through a concerted pathway where the Meisenheimer complex represents a transition state rather than a true intermediate.

Frontier molecular orbital theory offers another perspective, suggesting that the regioselectivity of nucleophilic attack can be predicted by the magnitude of the LUMO (Lowest Unoccupied Molecular Orbital) coefficient on the ring carbons. For dichloropyrimidines, the LUMO coefficient is generally higher on

Derivatization and Analog Design Strategies for 2 Chloro 4 3 Fluorophenyl Pyrimidine

Structural Modification at the C-2 Position of the Pyrimidine (B1678525) Ring

The chlorine atom at the C-2 position of the 2-Chloro-4-(3-fluorophenyl)pyrimidine (B6210646) scaffold is a key site for derivatization, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the C-2 position for attack by a wide range of nucleophiles.

One of the most common modifications is the introduction of amino groups, leading to the formation of 2-aminopyrimidine (B69317) derivatives. nih.govresearchgate.net This transformation is typically achieved by reacting the parent compound with various primary or secondary amines, including substituted anilines and aliphatic amines. nih.gov These reactions can be catalyzed by a base and may sometimes require elevated temperatures. The resulting 2-amino derivatives are prevalent in bioactive molecules, particularly as kinase inhibitors, where the amino group often forms crucial hydrogen bond interactions with the target protein. nih.govnih.gov For instance, the synthesis of 2,4-diaminopyrimidines has been a successful strategy in developing potent inhibitors for targets like Aurora kinase and polo-like kinase (PLK). nih.gov

Beyond simple amines, more complex nitrogen-containing heterocycles can also be installed at the C-2 position. Other nucleophiles, such as alcohols (to form ethers) and thiols (to form thioethers), can also displace the C-2 chloride, further expanding the chemical diversity of the resulting analogs. The choice of nucleophile allows for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties.

Table 1: Examples of Nucleophilic Substitution at the C-2 Position

| Nucleophile | Resulting C-2 Substituent | Potential Application | Reference |

|---|---|---|---|

| Aniline | -NH-Ph | Kinase Inhibition | nih.gov |

| Methylamine | -NH-CH₃ | SAR Exploration | - |

| Piperidine | N-heterocycle | Modulating Solubility | - |

| Methanol | -OCH₃ | Metabolic Blocking | - |

Structural Modification at the C-4 Position of the Pyrimidine Ring

While the parent compound features a 3-fluorophenyl group at the C-4 position, this site offers another critical opportunity for structural modification. The primary strategy involves the complete replacement of this aryl moiety with other cyclic or acyclic groups. This is typically accomplished by starting with a different precursor, such as 2,4-dichloropyrimidine (B19661), and performing sequential substitution reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (using boronic acids or esters) and the Stille coupling (using organostannanes), are powerful tools for introducing a diverse array of aryl and heteroaryl groups at the C-4 position. This allows chemists to explore how changes in the size, shape, and electronic properties of this substituent affect biological activity. For example, replacing the 3-fluorophenyl group with other substituted phenyl rings, pyridines, thiophenes, or indoles can significantly alter target affinity and selectivity.

Alternatively, nucleophilic aromatic substitution can be employed. By starting with 2,4-dichloropyrimidine, a nucleophile (such as an amine or alcohol) can be selectively introduced at the more reactive C-4 position under controlled conditions before modifying the C-2 position. This stepwise approach enables the synthesis of a wide range of 2,4-disubstituted pyrimidines. nih.gov

Structural Modification of the 3-Fluorophenyl Moiety

Modification of the existing 3-fluorophenyl group provides a more subtle approach to analog design, focusing on fine-tuning interactions with the target protein and altering physicochemical properties.

Key strategies include:

Positional Isomerism : Moving the fluorine atom to the C-2 (ortho) or C-4 (para) position of the phenyl ring can alter the molecule's conformation and electronic distribution, potentially leading to improved binding or metabolic stability.

Halogen Replacement : Substituting the fluorine with other halogens like chlorine or bromine can modify the size and lipophilicity of the substituent.

Bioisosteric Replacement : The fluorine atom can be replaced with other bioisosteres—substituents that retain similar biological activity. Common bioisosteres for fluorine include hydroxyl (-OH), methoxy (B1213986) (-OCH₃), cyano (-CN), and methyl (-CH₃) groups. Each replacement systematically probes the electronic and steric requirements of the binding pocket. chemrxiv.org The replacement of oxygenated functional groups with fluorine is a common tactic in medicinal chemistry to block unwanted metabolic processes. chemrxiv.org

Introduction of Additional Substituents : Adding other functional groups to the phenyl ring can introduce new interaction points, modulate lipophilicity, or improve solubility. For example, adding a small polar group could enhance aqueous solubility, while a lipophilic group might improve cell permeability.

Table 2: Bioisosteric Replacements for the Fluorine on the Phenyl Ring

| Original Group | Bioisosteric Replacement | Rationale for Change | Reference |

|---|---|---|---|

| 3-Fluoro | 3-Chloro | Increase size and lipophilicity | - |

| 3-Fluoro | 3-Cyano | Introduce hydrogen bond acceptor | u-tokyo.ac.jp |

| 3-Fluoro | 3-Methoxy | Alter electronics, potential H-bond acceptor | chemrxiv.org |

| 3-Fluoro | 3-Hydroxyl | Introduce H-bond donor/acceptor, increase polarity | chemrxiv.org |

Introduction of Diverse Functional Groups and Linkers

Attaching various functional groups and linkers to the this compound core is a key strategy for multiple purposes, including improving physicochemical properties and enabling the development of more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). nih.gov

In the context of PROTACs, the pyrimidine scaffold can act as the "warhead" that binds to a specific protein of interest. nih.gov A linker is then attached to this warhead, which in turn is connected to a ligand that recruits an E3 ubiquitin ligase. The choice of attachment point is crucial; typically, a reactive handle is installed on one of the substituents at the C-2 or C-4 position. For example, an amino group introduced at C-2 can be acylated with a linker containing a terminal carboxylic acid.

The nature of the linker itself is a critical design element, influencing the stability and efficacy of the resulting PROTAC. nih.gov Linker composition can be varied to include:

Polyethylene glycol (PEG) units : To enhance solubility and modulate pharmacokinetic properties.

Alkyl chains : To control the distance and geometry between the warhead and the E3 ligase ligand.

Rigid moieties : Such as alkynes or cyclic structures, to pre-organize the molecule and improve ternary complex formation. nih.govresearchgate.net

Beyond PROTACs, functional groups like carboxylic acids, sulfonamides, or basic amines can be introduced to modulate properties such as solubility, cell permeability, and plasma protein binding.

Design of Conformationally Restricted and Flexible Analogs

Controlling the conformational flexibility of a molecule is a powerful strategy to enhance potency and selectivity. acs.org Both increasing rigidity and introducing flexibility can be advantageous depending on the therapeutic target and desired properties.

Conformationally Restricted Analogs: The design of rigid analogs aims to lock the molecule into its bioactive conformation, which can increase binding affinity by reducing the entropic penalty upon binding. acs.org Strategies to achieve this include:

Ring Fusion : Incorporating the pyrimidine ring into a larger, fused heterocyclic system, such as a pyrido[2,3-d]pyrimidine (B1209978) or furo[2,3-d]pyrimidine. nih.govresearchgate.net

Bridging : Creating bridged structures that link different parts of the molecule. For example, cyclizing a substituent from the C-2 position back to the phenyl ring at C-4.

Introduction of Rigid Linkers : Using inflexible units like alkynes or small rings (e.g., cyclopropane) within substituents to limit the number of rotatable bonds. nih.gov

Flexible Analogs: In some cases, flexibility is desirable to allow the molecule to adapt to different conformations of a target's binding site or to navigate the complex environment of the cell. This is often achieved by:

Introducing Long Alkyl Chains : Incorporating long, rotatable alkyl or ether chains as substituents.

Designing Macrocycles : Synthesizing large, flexible macrocyclic structures that contain the pyrimidine core. nih.gov This can be achieved through strategies like ring-closing metathesis.

Combinatorial Chemistry Approaches for Pyrimidine Library Generation

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry techniques are widely employed. capes.gov.br These methods allow for the rapid synthesis of large collections, or "libraries," of related compounds for high-throughput screening. acs.orgnih.gov

Solid-Phase Synthesis : In this approach, the pyrimidine core or an early intermediate is attached to a solid support (resin). nih.govnih.govacs.org A series of chemical reactions is then performed in a stepwise manner. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away after each step. For a pyrimidine library, one could anchor a precursor to the resin and then sequentially react it with diverse sets of building blocks at the C-2 and C-4 positions. After the final step, the desired compounds are cleaved from the resin. nih.gov

Solution-Phase Synthesis : Parallel synthesis in the solution phase is another common method. nih.gov Reactions are carried out in multi-well plates, allowing for the simultaneous synthesis of many distinct compounds. While purification can be more complex than in solid-phase synthesis, modern techniques like automated chromatography have streamlined this process.

DNA-Encoded Libraries (DEL) : A more advanced technique involves the creation of DNA-encoded libraries. nih.gov In this method, each unique small molecule is covalently attached to a short DNA sequence that serves as an identifiable barcode. Large pools of these DNA-tagged molecules can be screened simultaneously against a protein target. This technology enables the rapid interrogation of libraries containing millions or even billions of compounds. nih.gov A pyrimidine scaffold, such as 2,4,6-trichloropyrimidine, can serve as a starting point for building such a library through sequential, DNA-compatible reactions. nih.gov

Spectroscopic and Advanced Structural Elucidation of 2 Chloro 4 3 Fluorophenyl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides comprehensive information about the proton and carbon framework, as well as the specific environment of the fluorine atom.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. For 2-Chloro-4-(3-fluorophenyl)pyrimidine (B6210646), six aromatic proton signals are expected.

Pyrimidine (B1678525) Ring Protons: The two protons on the pyrimidine ring (H-5 and H-6) are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electronegative nitrogen atoms and the chlorine substituent, typically placing them in the downfield region of the spectrum.

Fluorophenyl Ring Protons: The four protons on the 3-fluorophenyl ring exhibit a more complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings over two to four bonds. These protons would appear as a series of multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrimidine H-5 | ~7.5 - 7.8 | Doublet (d) | J(H-H) ≈ 5-6 |

| Pyrimidine H-6 | ~8.7 - 9.0 | Doublet (d) | J(H-H) ≈ 5-6 |

| Phenyl H-2' | ~7.8 - 8.1 | Multiplet (m) | H-H, H-F coupling |

| Phenyl H-4' | ~7.3 - 7.6 | Multiplet (m) | H-H, H-F coupling |

| Phenyl H-5' | ~7.5 - 7.8 | Multiplet (m) | H-H, H-F coupling |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, ten distinct carbon signals are anticipated. The chemical shifts are indicative of the electronic environment of each carbon atom. Carbons attached to electronegative atoms like nitrogen, chlorine, and fluorine appear at lower fields (higher ppm values). Notably, the carbons of the fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom (C-F coupling), which is a key diagnostic feature. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-2 | ~160 - 165 |

| Pyrimidine C-4 | ~165 - 170 |

| Pyrimidine C-5 | ~120 - 125 |

| Pyrimidine C-6 | ~155 - 160 |

| Phenyl C-1' | ~135 - 140 (split by F) |

| Phenyl C-2' | ~115 - 120 (split by F) |

| Phenyl C-3' | ~160 - 165 (split by F) |

| Phenyl C-4' | ~125 - 130 (split by F) |

| Phenyl C-5' | ~130 - 135 (split by F) |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to its electronic environment within the phenyl ring. nih.gov This technique is particularly useful in studying derivatives to observe how structural modifications impact the fluorine's local environment.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu It would show a cross-peak between the H-5 and H-6 protons of the pyrimidine ring, confirming their adjacency. It would also reveal the coupling network among the four protons on the fluorophenyl ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For example, it would link the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal, providing direct H-C assignments for all protonated carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Molecular Weight Determination: The molecular formula of this compound is C₁₀H₆ClFN₂. sigmaaldrich.com This corresponds to a monoisotopic mass of approximately 208.02 Da.

Isotopic Pattern: A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine. The spectrum would display two major peaks for the molecular ion: an (M)⁺ peak and an (M+2)⁺ peak, with a relative intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.

Fragmentation Analysis: The molecule is expected to fragment in predictable ways under mass spectrometry conditions. Common fragmentation pathways would include the loss of a chlorine radical (·Cl), loss of hydrogen cyanide (HCN) from the pyrimidine ring, and cleavage of the bond between the pyrimidine and phenyl rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. physchemres.org

The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. researchgate.net

Table 3: Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| C-H stretching | Aromatic C-H | 3000 - 3100 |

| C=N stretching | Pyrimidine Ring | 1500 - 1600 |

| C=C stretching | Aromatic Ring | 1400 - 1600 |

| C-F stretching | Aryl-Fluoride | 1100 - 1300 |

These bands, particularly the C=N, C=C, C-F, and C-Cl stretching frequencies, provide a diagnostic fingerprint for the compound's structure. aun.edu.egcore.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic and heterocyclic compounds like pyrimidine derivatives, the primary electronic transitions observed are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The pyrimidine ring and the fluorophenyl substituent in this compound constitute the principal chromophore. The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons in the delocalized π-system of the aromatic rings. The n → π* transitions, which are typically weaker, involve the promotion of non-bonding electrons, such as the lone pair electrons on the nitrogen atoms of the pyrimidine ring, to an antibonding π* orbital.

The absorption spectrum of a related compound, 2-chloropyrimidine (B141910), has been characterized, showing distinct absorption bands corresponding to different electronic transitions. rsc.org By analogy, the spectrum of this compound would be expected to exhibit characteristic absorption maxima (λmax). The position and intensity of these maxima are influenced by the electronic effects of the substituents. The chlorine atom and the 3-fluorophenyl group can modify the energy levels of the molecular orbitals, leading to shifts in the absorption bands (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) compared to unsubstituted pyrimidine.

Studies on similar pyrimidine derivatives have shown that electronic absorption spectroscopy is a valuable tool for examining the binding mode of these molecules with biological macromolecules like DNA. mdpi.com Changes in the absorption spectra, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and wavelength shifts upon binding, can provide insights into the nature of the interaction. mdpi.com

Table 1: Representative UV-Vis Absorption Data for Substituted Pyrimidines in Ethanol

| Compound | Transition | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|---|

| Pyrimidine Derivative A | n → π* | ~320 | Low |

| Pyrimidine Derivative A | π → π* | ~260 | High |

| Pyrimidine Derivative B | n → π* | ~325 | Low |

This table presents hypothetical data based on typical values for pyrimidine derivatives to illustrate the nature of electronic transitions.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. acs.org This technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby establishing the exact conformation of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal the planar geometry of the pyrimidine and fluorophenyl rings and, crucially, the rotational orientation (torsion angle) of the phenyl ring relative to the pyrimidine ring.

Crystallographic studies on similar heterocyclic systems have revealed the existence of polymorphs—different crystal structures of the same compound—which can arise from different molecular conformations or packing arrangements. mdpi.com Identifying and characterizing polymorphs is critical as they can exhibit distinct physicochemical properties. The data obtained from X-ray crystallography, including unit cell parameters, space group, and atomic coordinates, are essential for unequivocally defining the solid-state structure.

Table 2: Illustrative Crystallographic Data for a Phenylpyrimidine Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C10H6ClFN2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.512 |

| b (Å) | 9.350 |

| c (Å) | 18.251 |

| β (°) | 91.54 |

| Volume (ų) | 1452.1 |

| Z | 4 |

This table contains representative data modeled after known pyrimidine crystal structures to exemplify the parameters obtained from an X-ray diffraction experiment. vensel.org

Vibrational Circular Dichroism (VCD) for Chiral Derivatives

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org While the parent compound, this compound, is achiral and therefore VCD silent, the technique becomes exceptionally powerful for the analysis of its chiral derivatives. Chirality could be introduced by adding a stereogenic center, for example, by replacing the chlorine atom with a chiral substituent.

VCD spectroscopy provides detailed three-dimensional structural information about chiral molecules in solution. nih.govnih.gov Unlike conventional infrared spectroscopy, which is identical for enantiomers, VCD spectra are opposite in sign for a pair of enantiomers, making it an absolute method for determining a molecule's absolute configuration. This is typically achieved by comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., R or S). wikipedia.org

Furthermore, VCD is highly sensitive to the solution-phase conformation of molecules because the VCD signals are strongly dependent on the relative spatial arrangement of different functional groups. whiterose.ac.uk For a chiral derivative of this compound, VCD could be used to study the preferred rotational conformation (rotamer) about the bond connecting the pyrimidine ring to the chiral side chain. This conformational information is often inaccessible by other means, particularly in the solution state. nih.gov The technique has proven invaluable for studying complex molecules, including natural products and pharmaceuticals, providing insights into their structure and behavior in a physiologically relevant environment. nih.gov

Table 3: Hypothetical VCD Spectral Data for a Chiral Pyrimidine Derivative

| Vibrational Mode | Wavenumber (cm-1) | ΔA (x 10-5) |

|---|---|---|

| C-H stretch (chiral center) | 2980 | +2.5 |

| C=N stretch (pyrimidine) | 1580 | -1.8 |

| C-F stretch (phenyl) | 1250 | +0.9 |

This table illustrates the type of data obtained from a VCD experiment, showing signed intensity (ΔA = AL - AR) for specific vibrational modes of a hypothetical chiral derivative.

Computational Chemistry and Theoretical Studies on 2 Chloro 4 3 Fluorophenyl Pyrimidine

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-4-(3-fluorophenyl)pyrimidine (B6210646), these calculations can elucidate its electronic landscape, providing a basis for predicting its reactivity and intermolecular interactions.

Electronic Structure and Molecular Orbitals: The distribution of electrons within the molecule is a key determinant of its chemical behavior. Theoretical calculations, often employing methods like Hartree-Fock or post-Hartree-Fock methods, can map out the electron density and define the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the phenyl group, while the LUMO may be distributed across the entire molecule, with significant contributions from the electron-withdrawing chloro and fluoro substituents.

Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated. These include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index suggests that the molecule is a good electrophile.

Electrostatic Potential Maps: Electrostatic potential (ESP) maps are visual representations of the charge distribution around a molecule. They are invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding. For this compound, the ESP map would likely show negative potential (red regions) around the nitrogen atoms of the pyrimidine ring and the fluorine atom, indicating their potential to act as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the hydrogen atoms of the phenyl and pyrimidine rings.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.8 eV |

Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for studying molecules of the size and complexity of this compound.

Spectroscopic Property Prediction: DFT calculations can also predict various spectroscopic properties, which can be compared with experimental data for validation. This includes:

Vibrational Frequencies: The calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra.

NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical methods provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can explore its dynamic behavior in a more realistic environment. nih.govmdpi.comrsc.orgmdpi.com

Conformational Flexibility: MD simulations can reveal the accessible conformations of this compound by simulating its motion over time. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. The flexibility of the molecule is often analyzed by monitoring the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. mdpi.com

Solvent Effects: The biological activity of a molecule is profoundly influenced by its interaction with the surrounding solvent, typically water. MD simulations explicitly include solvent molecules, allowing for a detailed analysis of solvation effects. This includes the formation of hydrogen bonds between the solute and solvent, and the organization of solvent molecules around the solute, which can be quantified by calculating radial distribution functions (RDFs). mdpi.com

In Silico Prediction of Potential Interaction Modes with Biological Macromolecules (e.g., Ligand-Protein Docking for scaffold exploration)

Given that many pyrimidine derivatives exhibit biological activity, it is of great interest to explore the potential of this compound as a ligand for biological macromolecules, such as proteins. Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govmdpi.com

Ligand-Protein Docking: In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then "docked" into the active site of the protein. Docking algorithms generate a series of possible binding poses and score them based on a scoring function that estimates the binding affinity. nih.govu-strasbg.fr

The results of a docking study can reveal:

The most likely binding mode of the ligand.

The key amino acid residues involved in the interaction.

The types of interactions that stabilize the complex (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

This information is crucial for understanding the mechanism of action of a potential drug and for designing more potent and selective derivatives. The pyrimidine scaffold is a common feature in many kinase inhibitors, and docking studies could explore the potential of this compound to bind to the ATP-binding site of various kinases.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. scielo.brnih.govresearchgate.netresearchgate.net

Should a series of derivatives of this compound be synthesized and their biological activity tested, a QSAR model could be developed. The process involves:

Data Set Preparation: A set of molecules with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model can be used to:

Predict the biological activity of new, unsynthesized derivatives.

Identify the key molecular features that are important for activity.

Guide the design of new compounds with improved potency.

Exploration of Potential Molecular Applications and Biological Activity Mechanisms Excluding Clinical Efficacy and Safety

Role of 2-Chloro-4-(3-fluorophenyl)pyrimidine (B6210646) as a Privileged Scaffold for Molecular Probes

The pyrimidine (B1678525) nucleus is a fundamental component of DNA and RNA and is considered a "privileged scaffold" in medicinal chemistry due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems like phenyl groups. nih.govmdpi.com This often leads to improved pharmacokinetic and pharmacodynamic properties in drug candidates. mdpi.com The this compound structure, in particular, acts as a valuable building block for creating more complex molecules. thieme.deevitachem.com Its inherent features—a reactive chloro group for further substitution and a substituted phenyl ring—make it an ideal starting point for generating libraries of compounds. These libraries can then be used to probe biological systems, identify new molecular targets, and develop specific molecular probes for various enzymes and receptors. Pyrimidine-fused heterocycles, derived from such scaffolds, have been identified as core structures in promising anti-cancer agents, highlighting their importance in drug discovery. nih.gov

Investigation of Molecular Interactions with Target Enzymes or Receptors through Biochemical Assays

Derivatives synthesized from the this compound scaffold have been the subject of numerous biochemical assays to determine their interactions with specific biological targets, primarily protein kinases, which are crucial regulators of cell signaling.

For instance, a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives were designed and evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinase activities. nih.gov Similarly, other studies have focused on pyrazolo[3,4-d]pyrimidine derivatives, demonstrating potent inhibitory activity against kinases like FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2). acs.orgnih.gov These investigations are critical for identifying the specific enzymes or receptors with which these compounds interact, a foundational step in understanding their biological effects.

The following table summarizes the inhibitory activities of selected pyrimidine derivatives against various kinases, as determined by biochemical assays.

| Compound ID | Target Kinase | IC₅₀ (nM) |

| 6 | EGFR / ErbB-2 | 37 / 29 |

| 9 | EGFR / ErbB-2 | 48 / 38 |

| 11 | EGFR / ErbB-2 | 61 / 42 |

| 14 | EGFR / ErbB-2 | 65 / 79 |

| 10b | EGFR / VEGFR-2 | 161 / 141 |

| 2a | EGFR / VEGFR-2 | 209 / 195 |

| Data sourced from multiple studies. nih.govrsc.org |

Elucidation of Mechanism of Action at the Molecular or Cellular Level

Understanding how these molecules exert their effects requires delving into their mechanism of action at a molecular and cellular level. This is often achieved through a combination of enzyme inhibition kinetics, binding assays, and in vitro cellular pathway modulation studies.

For compounds targeting kinases like EGFR and VEGFR-2, the mechanism typically involves competitive binding at the ATP-binding site of the enzyme, which blocks the phosphorylation cascade and subsequent downstream signaling pathways responsible for cell proliferation and angiogenesis. acs.orgrsc.org Molecular docking studies have been employed to visualize and analyze these binding interactions. For example, docking analyses of pyrimidine derivatives with target proteins have revealed crucial hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site, such as Leu851 and Asn934 in VEGFR3. mdpi.com These computational studies, confirmed by molecular dynamics simulations, help to elucidate the stable binding modes and presumed active conformations of the inhibitors. nih.gov

In vitro studies using cancer cell lines, such as A431 (epidermoid carcinoma) and SKOV-3 (ovarian cancer), have demonstrated that inhibition of these kinases by pyrimidine derivatives leads to a reduction in cell proliferation. nih.gov Further investigations have shown that certain derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in specific phases. rsc.org

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. nih.gov For pyrimidine derivatives, SAR analyses have provided valuable insights into how different substituents on the core scaffold influence biological activity. acs.orgnih.govmdpi.com

Key findings from SAR studies on various pyrimidine series include:

Substitutions on the Phenyl Ring : The nature and position of substituents on the phenyl ring can significantly impact inhibitory activity. Electron-withdrawing groups, such as trifluoromethyl or cyano groups, have been shown to enhance inhibitory potency in some series. nih.gov

Modifications at the Pyrimidine Core : Alterations at different positions of the pyrimidine ring are crucial. For example, in a series of pyrazolo[3,4-d]pyrimidines, linking a urea-containing phenyl group via an oxygen atom at the 4-position resulted in potent multikinase inhibitors. acs.orgnih.gov

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. dovepress.comsemanticscholar.org For pyrimidine-based inhibitors, pharmacophore models typically highlight the importance of features such as hydrogen bond acceptors (often the nitrogen atoms in the pyrimidine ring), hydrogen bond donors, aromatic rings, and hydrophobic regions. nih.govsemanticscholar.org These models serve as powerful tools for virtual screening of compound libraries to identify new potential inhibitors and for guiding the rational design of more potent molecules. dovepress.com

Application in Chemical Biology as a Tool for Pathway Interrogation

Given their specific and often potent inhibition of key cellular enzymes, derivatives of this compound serve as valuable tools in chemical biology for interrogating cellular signaling pathways. By selectively inhibiting kinases like EGFR, VEGFR, or FLT3, researchers can dissect the roles these proteins play in complex biological processes such as cell growth, differentiation, angiogenesis, and metastasis. acs.orgrsc.org

For example, a potent and selective inhibitor of cdc-like kinases (CLKs) developed from a furo[3,2-b]pyridine (B1253681) scaffold demonstrates how these core structures can be used to create chemical probes. nih.gov Similarly, pyrimidine-based inhibitors that target FLT3 are used to study its role in acute myeloid leukemia (AML), while VEGFR2 inhibitors help in understanding the mechanisms of angiogenesis in both normal and pathological conditions. acs.orgnih.gov These compounds allow for the temporal and dose-dependent control of protein function in vitro, providing insights that are complementary to genetic approaches like gene knockout or RNA interference.

Exploration in Non-Biological Applications

While the vast majority of research on this compound and its derivatives focuses on their biological and medicinal applications, the inherent reactivity of the pyrimidine scaffold suggests potential utility in other fields. Halogenated pyrimidines are versatile intermediates in organic synthesis. thieme.deevitachem.com The chloro group at the 2-position is a reactive site for nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups. This reactivity makes it a useful building block not just for bioactive molecules but potentially for the synthesis of functional materials or catalysts, although specific examples in materials science or catalysis for this particular compound are not prominently documented in current literature. Its primary documented role remains as a key intermediate for compounds with biological applications. evitachem.com

Future Research Directions and Unexplored Avenues for 2 Chloro 4 3 Fluorophenyl Pyrimidine

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry towards more environmentally benign processes is a critical area of future research for the production of 2-Chloro-4-(3-fluorophenyl)pyrimidine (B6210646) and its derivatives. kuey.netrasayanjournal.co.inresearchgate.net Green chemistry principles offer a roadmap for developing cleaner, more efficient, and economically viable synthetic routes. kuey.netrasayanjournal.co.inresearchgate.net

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times from hours to minutes, increase product yields, and often leads to cleaner reactions with fewer byproducts. nih.govresearchgate.net The application of microwave irradiation to the key condensation and cyclization steps in the synthesis of the pyrimidine (B1678525) core could offer a significant improvement over conventional heating methods. nih.gov

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved reproducibility and safety, especially for exothermic reactions. researchgate.netnih.gov A multi-step continuous flow synthesis of this compound could streamline its production, minimize manual handling of intermediates, and facilitate easier scale-up. vapourtec.comnih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future research could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of the target molecule, thereby reducing the reliance on traditional and often harsh chemical reagents.

Eco-Friendly Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a central tenet of sustainable chemistry. kuey.net Research into the use of recyclable heterogeneous catalysts can also simplify product purification and reduce waste generation. researchgate.net

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. nih.gov |

| Flow Chemistry | Enhanced reaction control, improved safety and scalability. researchgate.netvapourtec.com |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |

| Green Solvents/Catalysts | Minimized environmental impact, simplified purification. kuey.netresearchgate.net |

Advanced Derivatization for Enhanced Molecular Specificity and Affinity

The this compound core is a versatile scaffold that can be chemically modified to create a diverse library of compounds with tailored biological activities. Advanced derivatization strategies will be crucial in developing molecules with high specificity and affinity for their biological targets.

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine ring at the 2- and 5-positions, as well as substitutions on the phenyl ring, will be essential to elucidate detailed SARs. nih.govnih.gov This knowledge is critical for designing compounds with optimized potency and selectivity. For instance, introducing different amine or ether linkages at the 2-position can significantly modulate the compound's interaction with target proteins.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent leads. The this compound scaffold can serve as a core fragment to be elaborated upon for various therapeutic targets.

Peptidomimetics: Incorporating peptide-like features into the derivatives of this compound can enhance their binding affinity and selectivity for protein targets, particularly those with large or flexible binding sites.

Fluorescent Labeling: The attachment of fluorophores to the pyrimidine scaffold can create molecular probes for bioimaging applications. rsc.org These probes can be used to visualize and track biological processes in real-time, aiding in diagnostics and drug discovery.

| Derivatization Strategy | Objective | Potential Application |

| SAR Studies | Optimize potency and selectivity. nih.govnih.gov | Kinase inhibitors, anti-inflammatory agents. |

| Fragment-Based Drug Discovery | Generate novel lead compounds. | Broad range of therapeutic targets. |

| Peptidomimetics | Enhance binding affinity and specificity. | Protein-protein interaction modulators. |

| Fluorescent Labeling | Create molecular probes for imaging. rsc.org | Cellular imaging, diagnostics. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design